molecular formula C9H10BrFO2 B14767493 1-Bromo-2-ethoxy-5-fluoro-3-methoxybenzene

1-Bromo-2-ethoxy-5-fluoro-3-methoxybenzene

Cat. No.: B14767493
M. Wt: 249.08 g/mol
InChI Key: MUVKNUYFRXIGNH-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-5-fluoro-3-methoxybenzene: is an organic compound with the molecular formula C9H10BrFO2 and a molecular weight of 249.08 g/mol . This compound is a derivative of benzene, featuring bromine, ethoxy, fluoro, and methoxy substituents on the aromatic ring. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-5-fluoro-3-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Ethoxylation: Addition of an ethoxy group.

    Fluorination: Introduction of a fluorine atom.

    Methoxylation: Addition of a methoxy group.

Industrial Production Methods: Industrial production of this compound typically involves controlled reaction conditions to ensure high yield and purity. The reactions are carried out in the presence of suitable catalysts and solvents to facilitate the substitution reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethoxy-5-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .

Scientific Research Applications

1-Bromo-2-ethoxy-5-fluoro-3-methoxybenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-5-fluoro-3-methoxybenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its specific effects depend on the nature of the substituents and the conditions under which it is used .

Comparison with Similar Compounds

    1-Bromo-2-ethoxy-5-fluoro-3-methoxybenzene: is similar to other substituted benzene derivatives such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted chemical synthesis and research applications .

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

1-bromo-2-ethoxy-5-fluoro-3-methoxybenzene

InChI

InChI=1S/C9H10BrFO2/c1-3-13-9-7(10)4-6(11)5-8(9)12-2/h4-5H,3H2,1-2H3

InChI Key

MUVKNUYFRXIGNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)F)OC

Origin of Product

United States

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